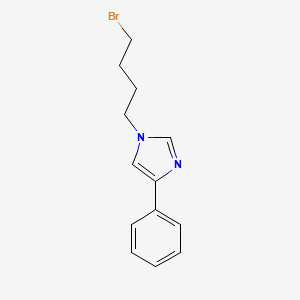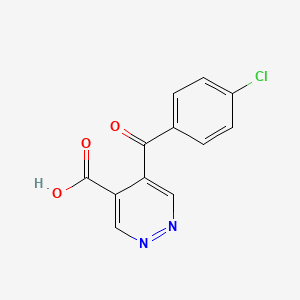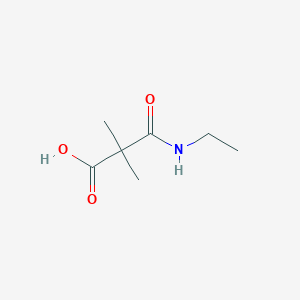
4,6-Bis(4-bromophenyl)-2-phenylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Bis(4-bromophenyl)-2-phenylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with two 4-bromophenyl groups at positions 4 and 6, and a phenyl group at position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(4-bromophenyl)-2-phenylpyrimidine typically involves the condensation of appropriate aromatic aldehydes with urea or thiourea under acidic or basic conditions. One common method involves the use of hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation, which facilitates the formation of the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to produce this compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Bis(4-bromophenyl)-2-phenylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents can be used to replace the bromine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various aryl or alkyl derivatives, while oxidation and reduction reactions could modify the functional groups on the pyrimidine ring.
Applications De Recherche Scientifique
4,6-Bis(4-bromophenyl)-2-phenylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 4,6-Bis(4-bromophenyl)-2-phenylpyrimidine is not fully characterized. similar compounds have been shown to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. For example, derivatives of 4,6-diphenylpyrimidin-2-amine have been shown to inhibit Aurora kinase A, leading to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Diphenylpyrimidine: Lacks the bromine substituents, which can affect its reactivity and applications.
2-Bromo-4,6-bis(dibromoacetyl)resorcinol: Another brominated compound with different structural features and applications.
Uniqueness
4,6-Bis(4-bromophenyl)-2-phenylpyrimidine is unique due to the presence of two bromine atoms, which can be further functionalized to create a wide range of derivatives. This makes it a versatile intermediate for the synthesis of various bioactive and functional materials.
Propriétés
Formule moléculaire |
C22H14Br2N2 |
|---|---|
Poids moléculaire |
466.2 g/mol |
Nom IUPAC |
4,6-bis(4-bromophenyl)-2-phenylpyrimidine |
InChI |
InChI=1S/C22H14Br2N2/c23-18-10-6-15(7-11-18)20-14-21(16-8-12-19(24)13-9-16)26-22(25-20)17-4-2-1-3-5-17/h1-14H |
Clé InChI |
AXNLMCWMZXDBNC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


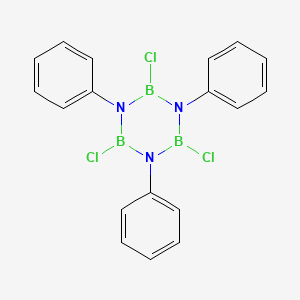
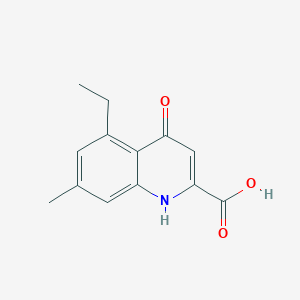
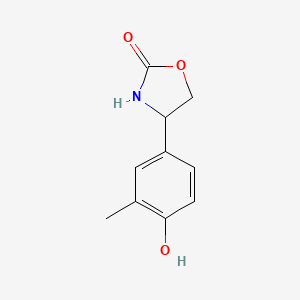
![6-Methyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13888985.png)

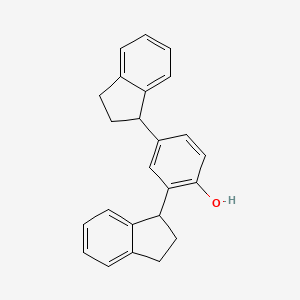
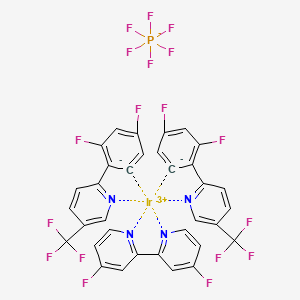
![Ethyl 3-(benzenesulfonyl)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13889009.png)
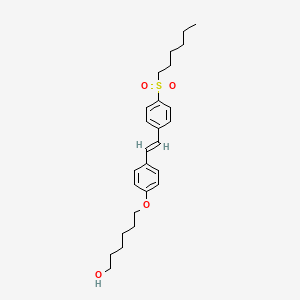
![1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride](/img/structure/B13889022.png)
